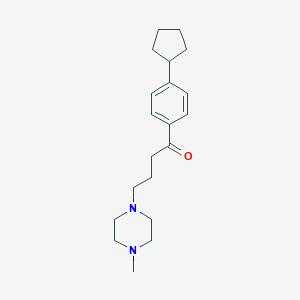![molecular formula C22H28N2S B374799 N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide](/img/structure/B374799.png)
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide is a synthetic compound that belongs to the class of fentanyl analogues These compounds are known for their potent analgesic properties and are structurally related to the well-known opioid, fentanyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide typically involves the reaction of N-phenyl-1-(2-phenylethyl)piperidin-4-amine with propanethioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other fentanyl analogues.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential as a potent analgesic for pain management.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that result in analgesic effects. The activation of the μ-opioid receptor leads to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent decrease in the release of neurotransmitters involved in pain perception.
Comparaison Avec Des Composés Similaires
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanethioamide is structurally similar to other fentanyl analogues, such as:
Fentanyl: A widely used opioid analgesic.
Cyclopropylfentanyl: Known for its potent analgesic properties.
Furanylfentanyl: Another potent fentanyl analogue with similar pharmacological effects.
Uniqueness
What sets this compound apart is its specific structural modifications, which may result in unique pharmacokinetic and pharmacodynamic properties. These modifications can influence the compound’s potency, duration of action, and side effect profile, making it a subject of interest for further research and development.
Propriétés
Formule moléculaire |
C22H28N2S |
|---|---|
Poids moléculaire |
352.5g/mol |
Nom IUPAC |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanethioamide |
InChI |
InChI=1S/C22H28N2S/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19/h3-12,21H,2,13-18H2,1H3 |
Clé InChI |
CNWANTXFMDITNZ-UHFFFAOYSA-N |
SMILES |
CCC(=S)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC(=S)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl 4-nitrobenzoate](/img/structure/B374720.png)


![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(3-phenylpropyl)piperazine](/img/structure/B374726.png)
![8-Isopropyl-6-(4-methyl-1-piperazinyl)[1]benzothiepino[2,3-b]pyridine](/img/structure/B374727.png)
![1-(9-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374730.png)
![1-(2-Chloro-7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374731.png)
![1-(7,8-Difluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374732.png)
![1-(9-cyclopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374733.png)
![1-(8-Chloro-7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374735.png)
![1-tert-butyl-4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374736.png)
![1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine](/img/structure/B374737.png)
![N-[3-(6-fluoro-2-isopropyl-9H-thioxanthen-9-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374742.png)
